molecular formula C17H16N2O2S B112354 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine CAS No. 24827-38-1

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

Cat. No. B112354
CAS RN: 24827-38-1
M. Wt: 312.4 g/mol
InChI Key: VUQJYRXMLSGBKQ-UHFFFAOYSA-N
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Description

“4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” is a member of thiazoles and an aromatic amide . It has a molecular formula of C23H25N3O3S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand was synthesized from the coupling reaction between 4,5-bis(4-methoxy phenyl)imidazole and the diazonium salt of 4-Amino benzoic acid in an alkaline medium at 0-5 ᵒC .


Molecular Structure Analysis

The molecular structure of “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” can be represented by the canonical SMILES string: CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC .


Physical And Chemical Properties Analysis

The molecular weight of “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” is 423.5 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to understand molecular conformation and structure. X-ray crystallography can reveal the planar six-membered ring structure and envelope conformation of the compound’s crystal . This information is crucial for designing molecules with specific properties and functions.

Synthesis of Azo Ligand Derivatives

It serves as a precursor for synthesizing new azo ligand derivatives. These derivatives, when coupled with metal complexes, have potential applications in medicinal chemistry due to their biological activity . The study of these complexes can lead to the development of new drugs and therapeutic agents.

Biological Activity

The compound’s derivatives have shown important biological activities, such as analgesic, anti-inflammatory, and antibacterial properties . This makes it a valuable compound for pharmaceutical research and drug design.

Material Chemistry

In material chemistry, the compound’s derivatives can be used to create new materials with desirable properties. Its complex structure allows for the development of efficient synthetic strategies, which is significant from the standpoint of material and organic chemistry .

Development of Efficient Synthetic Strategies

The compound is used in developing synthetic strategies for constructing molecular architectures of considerable importance. This includes the synthesis of poly aryl-substituted derivatives, which are rare and have complex structures .

Spectroscopic Studies

Spectroscopic methods like FT-IR, NMR, and mass spectrometry are employed to characterize the compound and its derivatives. These studies are essential for understanding the compound’s chemical behavior and for confirming the structure of synthesized materials .

Future Directions

While specific future directions for “4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine” are not available in the retrieved data, it’s worth noting that compounds with similar structures are being investigated for their potential in various applications, including cancer treatment .

properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQJYRXMLSGBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363230
Record name 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine

CAS RN

24827-38-1
Record name 4,5-Bis(4-methoxyphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24827-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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